molecular formula C17H16N4O4S B3731672 N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3731672
M. Wt: 372.4 g/mol
InChI Key: VKSXFQPKUPLTKZ-UHFFFAOYSA-N
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Description

N~1~-(4-Ethoxyphenyl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzimidazole core substituted with a nitro group at the 5-position and a sulfanyl-linked acetamide moiety at the 2-position. This suggests dynamic structural flexibility, which may influence reactivity and biological interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-25-13-6-3-11(4-7-13)18-16(22)10-26-17-19-14-8-5-12(21(23)24)9-15(14)20-17/h3-9H,2,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSXFQPKUPLTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of phenol followed by nitration and reduction.

    Synthesis of 5-nitro-1H-1,3-benzimidazole: This intermediate is prepared by the condensation of o-phenylenediamine with a nitro-substituted carboxylic acid.

    Formation of the sulfanylacetamide linkage: The final step involves the coupling of 4-ethoxyphenylamine with 5-nitro-1H-1,3-benzimidazole using a suitable sulfanylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the sulfanyl group forms sulfoxides or sulfones.

Scientific Research Applications

N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrobenzimidazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the sulfanylacetamide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
N~1~-(4-Ethoxyphenyl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide Benzimidazole 5-NO₂, 2-SCH₂CONH(4-Ethoxyphenyl) Not explicitly reported (structural focus)
2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide (6b) Indazole 5-NO₂, 3-NH(COCH₂Ph-4-OEt) Anti-proliferative activity (synthesized via Pd-catalyzed coupling)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 6-CF₃, 2-CH₂CONH(3,4-Cl₂Ph) Patent-listed (potential antimicrobial/kinase inhibition)
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) Indazole 5-Br, 3-NH(COCH₂Ph-4-OEt), 1-Trityl Intermediate in anti-proliferative agent synthesis

Key Observations:

Heterocyclic Core Influence: The benzimidazole core in the target compound differs from indazole () and benzothiazole () derivatives. Benzimidazoles are known for DNA intercalation and kinase inhibition, whereas indazoles are often explored in anticancer therapies .

Substituent Effects :

  • The 5-nitro group in the benzimidazole ring may enhance electrophilicity, favoring interactions with biological nucleophiles. Similar nitro-substituted indazoles (e.g., 6b) exhibit anti-proliferative activity .
  • Para-ethoxy substitution on the phenyl ring is conserved across multiple analogues (e.g., 4b, 6b), suggesting a role in optimizing solubility and target binding .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for indazole derivatives (), such as Pd-catalyzed coupling or thiourea cyclization (as seen in thiazolidinone analogues) . However, the sulfanyl-benzimidazole linkage may require specialized thiolation steps.

Research Findings and Implications

Tautomerism and Stability

For example, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 mixture of keto-enol tautomers in solution . This behavior could extend to the benzimidazole derivative, influencing its stability and reactivity in biological systems.

Biological Activity

Overview

N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and microbiology. Its unique structure, featuring an ethoxyphenyl group and a nitrobenzimidazole moiety, allows for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Interaction : The nitrobenzimidazole moiety is known to bind to DNA, potentially inhibiting replication and transcription processes, which is crucial for cancer cell proliferation.
  • Enzyme Modulation : The sulfanylacetamide linkage may interact with various enzymes or receptors, altering their activity and leading to therapeutic effects.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit promising antitumor properties:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that related benzimidazole derivatives significantly inhibited the proliferation of cancer cells across several lines. For example, compounds showed IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
CompoundCell LineIC50 (μM)Assay Type
Compound AHCC8276.26 ± 0.332D
Compound BNCI-H3586.48 ± 0.112D
Compound CHCC82720.46 ± 8.633D
Compound DNCI-H35816.00 ± 9.383D

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary findings indicate that this compound exhibits activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the effects of a benzimidazole derivative similar to this compound on xenograft models of lung cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study found that these compounds inhibited bacterial growth effectively at low concentrations, showcasing their potential utility in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-ETHOXYPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

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